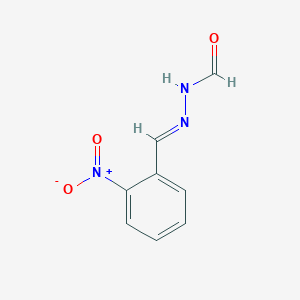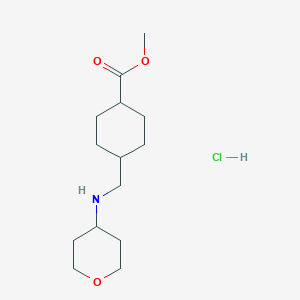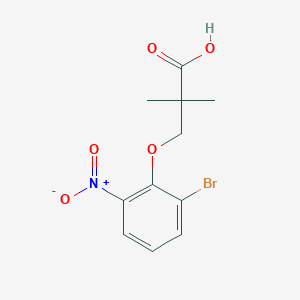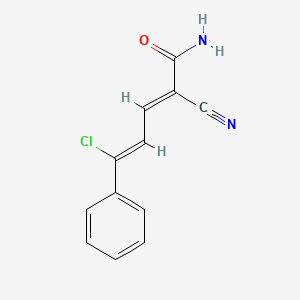
3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline is an organic compound that features a difluoromethyl group, an oxan-4-ylmethoxy group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxan-4-ylmethoxy group: This step involves the reaction of a suitable alcohol with an epoxide under acidic or basic conditions to form the oxan-4-ylmethoxy group.
Introduction of the difluoromethyl group: This can be achieved through the reaction of a suitable precursor with a difluoromethylating agent such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with aniline: The final step involves the coupling of the intermediate with aniline under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-4-(oxan-4-ylmethoxy)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-(methoxy)aniline: Similar structure but with a methoxy group instead of an oxan-4-ylmethoxy group.
Uniqueness
3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline is unique due to the presence of both the difluoromethyl and oxan-4-ylmethoxy groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H17F2NO2 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-(difluoromethyl)-4-(oxan-4-ylmethoxy)aniline |
InChI |
InChI=1S/C13H17F2NO2/c14-13(15)11-7-10(16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6,8,16H2 |
Clé InChI |
XRNSFFDYWFJYBR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1COC2=C(C=C(C=C2)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






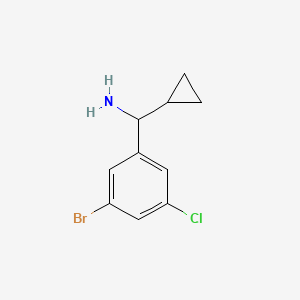
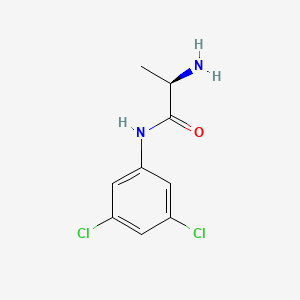
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)

